N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2/c1-13-6-7-16(9-14(13)2)28-20-17(11-25-28)21(24-12-23-20)29-19(10-15(3)27-29)26-22(30)18-5-4-8-31-18/h4-12H,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMYRNJBXWJLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of 393.4 g/mol. The IUPAC name for the compound is this compound.
Anticancer Activity
Research indicates that compounds within the pyrazolo class exhibit significant anticancer properties. For example, studies have shown that pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound of interest has demonstrated effectiveness against breast cancer and leukemia cell lines through mechanisms involving the inhibition of key signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. The compound under discussion has shown promise in reducing inflammation markers in vitro and in vivo. In particular, it has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In studies comparing its efficacy to standard anti-inflammatory drugs like diclofenac, it exhibited comparable or superior activity with lower cytotoxicity .
Antimicrobial Properties
Pyrazolo compounds have also been evaluated for their antimicrobial activities. Preliminary assays indicate that this compound possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptors related to pain and inflammation, leading to reduced symptoms.
Molecular docking studies have suggested that it binds effectively to target enzymes and receptors, altering their activity and influencing cellular signaling pathways .
Case Studies
Several studies have explored the biological effects of pyrazole derivatives:
- Anticancer Study : A recent study evaluated the efficacy of various pyrazolo compounds against different cancer cell lines. The results showed that the compound significantly reduced cell viability in MCF-7 (breast cancer) cells with an IC50 value of 15 µM .
- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : A screening assay against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in anticancer research, particularly due to its ability to inhibit specific kinases involved in cancer progression.
Key Findings:
- Mechanism of Action: The compound targets cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
- Efficacy: In vitro studies have demonstrated a dose-dependent reduction in viability of breast cancer cell lines, with an IC50 value significantly lower than traditional chemotherapeutics .
Case Study: Breast Cancer Cell Lines
A study evaluated the efficacy of this compound against various breast cancer cell lines. Results indicated that the compound effectively induced apoptosis and reduced cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.
Anti-inflammatory Properties
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide has also been investigated for its anti-inflammatory properties.
Key Findings:
- Inhibition of Cytokines: The compound has been shown to significantly inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses .
Case Study: In Vitro Inflammation Models
Research utilizing lipopolysaccharide (LPS)-induced inflammation models demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers, indicating its potential for managing inflammatory diseases.
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains.
Key Findings:
- Mechanism: The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study: Bacterial Strains
Studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead structure for developing new antibiotics .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions.
Synthesis Overview:
- Formation of Pyrazolo[3,4-d]pyrimidine Core: Achieved through cyclization of appropriate precursors.
- Introduction of Furan and Carboxamide Moieties: Involves coupling reactions with furan derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC).
Data Table: Summary of Applications
| Application | Mechanism | Key Findings |
|---|---|---|
| Anticancer | CDK inhibition leading to apoptosis | Effective against breast cancer cell lines |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduces inflammatory markers |
| Antimicrobial | Disruption of bacterial synthesis | Active against Gram-positive and Gram-negative bacteria |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Cleavage of the amide bond produces furan-2-carboxylic acid and the corresponding amine derivative.
-
Basic Hydrolysis : Forms a carboxylate salt under alkaline conditions.
Alkylation and Acylation
The NH groups in the pyrazole and pyrimidine rings are reactive sites for alkylation or acylation:
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Pyrazole NH : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, enhancing lipophilicity .
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Pyrimidine NH : Susceptible to acylation with acetyl chloride or benzoyl chloride, yielding acylated products .
Nucleophilic Substitution
Electron-deficient positions on the pyrimidine ring facilitate nucleophilic substitutions:
| Position | Reagent | Product | Conditions |
|---|---|---|---|
| C-6 | Primary amines | 6-Amino derivatives | DMF, 80°C |
| C-4 | Thiols | 4-Thioether analogs | EtOH, reflux |
Oxidation and Reduction
-
Furan Ring Oxidation : Reacts with peracids (e.g., mCPBA) to form dihydrofuran epoxides, which can rearrange to diketones .
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Pyrimidine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
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With POCl₃ : Forms oxazole or thiazole rings via dehydration.
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Under Basic Conditions : Generates pyrazolo-triazolopyrimidines through annulation .
Electrophilic Aromatic Substitution
The 3,4-dimethylphenyl group undergoes:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methyl substituents .
-
Halogenation : Bromine in acetic acid yields mono-brominated derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the furan or pyrazole moieties:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Secondary amines | N-arylaminofurans |
Coordination Chemistry
The pyrazole nitrogen and carbonyl oxygen act as ligands for metal complexes:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related pyrazolo-pyrimidine and pyrazoline derivatives:
Key Observations:
Hydrogen-Bonding Capacity : The furan-2-carboxamide group may offer stronger hydrogen-bonding interactions compared to sulfonamide or ester groups in analogs (e.g., Example 53), which could improve target binding .
Synthetic Routes : Similar to Example 53 , the target compound may be synthesized via Suzuki-Miyaura coupling, given the prevalence of boronic acid intermediates in pyrazolo-pyrimidine chemistry.
Pharmacological Hypotheses
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives often target kinases like EGFR or BRAF. The 3,4-dimethylphenyl group may occupy hydrophobic pockets in kinase active sites, while the furan carboxamide could interact with catalytic residues .
- Metabolic Stability : The methyl groups on the phenyl and pyrazole rings may slow oxidative metabolism compared to fluoro-substituted analogs, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
